molecular formula C10H11N3O3 B1478545 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2091119-16-1

4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B1478545
CAS No.: 2091119-16-1
M. Wt: 221.21 g/mol
InChI Key: MZFWLUIQXBXNBU-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, derivatives of pyrazolo[1,5-a]pyrazine-4-carboxylates have been shown to act as inhibitors of phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases . These interactions are crucial for the compound’s potential therapeutic applications, particularly in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazolo[1,5-a]pyrazine-4-carboxamides, derived from this compound, have been claimed as modulators of the integrated stress pathway . This modulation plays an important role in the treatment of diseases by affecting cellular responses to stress and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s derivatives have been shown to inhibit key enzymes such as phosphoinositide-3 kinase and p-38 kinase . These interactions result in the modulation of signaling pathways that are critical for cell survival, proliferation, and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s derivatives maintain their activity over extended periods, making them suitable for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, derivatives of the compound have been used in preclinical studies to evaluate their efficacy and safety profiles . These studies help determine the optimal dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s derivatives have been shown to affect the activity of key metabolic enzymes, influencing the overall metabolic state of cells . Understanding these interactions is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites is essential for its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is important for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Properties

IUPAC Name

4-ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-9-8-4-7(10(14)15)12-13(8)5-6(2)11-9/h4-5H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFWLUIQXBXNBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CN2C1=CC(=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.